N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog No.
S517470
CAS No.
153436-53-4
M.F
C16H14ClN3O2
M. Wt
315.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

CAS Number

153436-53-4

Product Name

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

InChI

InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)

InChI Key

GFNNBHLJANVSQV-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

4-(3-chloroanilino)-6,7-dimethoxyquinazoline, AG 1478, AG-1478, AG1478, RTKI cpd, tyrphostin AG 1478, tyrphostin AG 1478 monohydrochloride, tyrphostin AG 1478-mesylate, tyrphostin-AG1478

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC

Description

The exact mass of the compound N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is 315.07745 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693255. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic organic compound characterized by the molecular formula C16H14ClN3O2 and a molecular weight of approximately 315.76 g/mol. It features a quinazoline core substituted with a 3-chlorophenyl group and two methoxy groups at the 6 and 7 positions. This compound is known for its role as an epidermal growth factor receptor antagonist, making it significant in cancer research .

Research suggests N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine might act as a protein kinase inhibitor []. Protein kinases are enzymes that play a crucial role in various cellular processes. Inhibiting their activity could have implications in cell signaling and potentially disease development. However, the specific target kinases and the detailed mechanism of action require further investigation [].

Chemical Identity and Source:

N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine (N-(3-Cl-Ph)-DMQ) is an organic molecule belonging to the quinazolinone class. Several chemical suppliers offer N-(3-Cl-Ph)-DMQ, including Manchester Organics and Biosynth, indicating its availability for research purposes [, ].

The chemical behavior of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine is primarily influenced by its functional groups. It can undergo:

  • Nucleophilic substitutions: The amine group can react with electrophiles.
  • Electrophilic aromatic substitutions: The chlorophenyl ring can participate in further substitutions, potentially leading to derivatives with varied biological activities.
  • Dealkylation reactions: The methoxy groups can be removed under certain conditions, altering the compound's properties and activities.

This compound exhibits notable biological activities:

  • Epidermal Growth Factor Receptor Inhibition: It acts as an antagonist to the epidermal growth factor receptor, which is crucial in regulating cell growth and differentiation. This inhibition can suppress tumor growth in various cancers .
  • Antineoplastic Properties: Due to its ability to inhibit cell proliferation, it has potential applications in cancer therapeutics .

The synthesis of N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine generally involves:

  • Formation of the Quinazoline Core: Starting from appropriate precursors such as anthranilic acid derivatives.
  • Substitution Reactions: Introducing the 3-chlorophenyl group and methoxy groups through nucleophilic substitution or coupling reactions.
  • Purification: Techniques such as recrystallization or chromatography are employed to obtain pure product.

Specific synthetic routes may vary based on desired yields and purity levels.

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine has several applications:

  • Pharmaceutical Research: Primarily studied for its potential as an anti-cancer agent due to its inhibitory effects on the epidermal growth factor receptor.
  • Biochemical Studies: Used as a tool compound in research to elucidate signaling pathways involving the epidermal growth factor receptor.

Interaction studies have shown that N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine effectively binds to the epidermal growth factor receptor, inhibiting its activity. This interaction has been characterized using techniques such as:

  • Surface Plasmon Resonance: To measure binding affinities.
  • Cell Viability Assays: To assess the biological impact of receptor inhibition on cancer cell lines.

Several compounds share structural similarities with N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
AG-1478 (Tyrphostin)C16H14ClN3O2Known for strong inhibition of the epidermal growth factor receptor .
GefitinibC22H25ClFN3O2A well-known epidermal growth factor receptor inhibitor used in lung cancer therapy .
ErlotinibC22H24ClN5O4SAnother potent epidermal growth factor receptor inhibitor with different substituents .

Uniqueness

N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine stands out due to its specific substitution pattern that enhances its binding affinity for the epidermal growth factor receptor compared to other similar compounds. Its unique methoxy substitutions contribute to its distinct pharmacological profile.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

315.0774544 g/mol

Monoisotopic Mass

315.0774544 g/mol

Heavy Atom Count

22

LogP

3.51 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SUH0SEZ9HY

Related CAS

170449-18-0 (Parent)
170449-18-0 (mono-hydrochloride)
153436-53-4 (Parent)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

175178-82-2

Wikipedia

AG1478

Dates

Modify: 2023-08-15

Normal vitreous promotes angiogenesi via the epidermal growth factor receptor

Mengling You, Xiaobo Xia, Haibo Li, Jiayu Wu, Rong Rong, Zhou Zeng, Kun Xiong, Jufang Huang, Luosheng Tang, Hetian Lei, Wenyi Wu, Dan Ji
PMID: 32910506   DOI: 10.1096/fj.201902862RRR

Abstract

Vitreous, a transparent tissue in our body, contains anti-angiogenesis factors. Our previous work reported that vitreous activates the signaling pathway of epidermal growth factor receptor (EGFR), which plays a critical role in angiogenesis. The aim of this study was to determine the role of EGFR in vitreous-induced angiogenesis-related cellular responses in vitro. Using a pharmacologic and molecular approach, we found that vitreous increased proliferation and migration via EGFR in human umbilical vein endothelial cells (HUVECs). Furthermore, we demonstrated that vitreous promoted tube formation via EGFR in HUVECs. Subsequently, depletion of EGFR using CRISPR/Cas9 and blockage with EGFR inhibitor AG1478 suppressed vitreous-induced Akt activation and cell proliferation, migration, and tube formation in HUVECs. The significance of the angiogenic effect derived from vitreous demonstrates the importance of vitreous in the ocular physiology and the pathobiology of angiogenesis-related ophthalmic diseases, such as proliferative diabetic retinopathy.


Stimulation of neuroendocrine differentiation in prostate cancer cells by GHRH and its blockade by GHRH antagonists

Laura Muñoz-Moreno, María J Carmena, Andrew V Schally, Juan C Prieto, Ana M Bajo
PMID: 31312936   DOI: 10.1007/s10637-019-00831-2

Abstract

Prostate cancer is the second leading cause of cancer-related deaths among men in developed countries. Neuroendocrine prostate cancer, in particular, is associated with an aggressive phenotype and a poor prognosis. Neuroendocrine cells produce and secrete peptide hormones and growth factors in a paracrine/autocrine manner which promote the progression of the disease. Recent studies have demonstrated that extracellular vesicles or exosomes are released by prostate cancer cells, supporting the spread of prostate cancer. Hence, the aim of this study was to investigate the effect of growth hormone-releasing hormone (GHRH) on neuroendocrine differentiation (NED) in the androgen-dependent prostate cancer cell line LNCaP and the molecular mechanisms underlying these effects. GHRH induced an increase in the percentage of neurite-bearing cells and in the protein levels of Neuron-Specific Enolase. Both effects were blocked by the GHRH receptor antagonist MIA-690. In addition, pretreatment of these cells with the calcium chelator BAPTA, the EGFR inhibitor AG-1478 or the HER2 inhibitor AG-825 reduced the effect of GHRH, suggesting that the GHRH-induced stimulation of NED involves calcium channel activation and EGFR/HER2 transactivation. Finally, PC3-derived exosomes led to an increase in NED, cell proliferation and cell adhesion. Altogether, these findings suggest that GHRH antagonists should be considered for in the management of neuroendocrine prostate cancer.


Gold Nanoparticles Enhance EGFR Inhibition and Irradiation Effects in Head and Neck Squamous Carcinoma Cells

Masahiko Kashin, Yasumasa Kakei, Shun Teraoka, Takumi Hasegawa, Akinobu Yamaguchi, Takao Fukuoka, Ryohei Sasaki, Masaya Akashi
PMID: 33204681   DOI: 10.1155/2020/1281645

Abstract

Cetuximab, an epidermal growth factor receptor inhibitor (EI), is currently the only targeted molecular therapy used in combination with radiotherapy for head and neck squamous cell carcinoma (HNSCC). Gold nanoparticles (AuNPs) are expected to enhance radiotherapy effects in cancers. To investigate whether AuNPs combined with AG1478, an EI, enhanced irradiation effects on HNSCC cells, we first examined AG1478 adsorption on AuNP surfaces, using surface-enhanced Raman scattering, which indicated an adsorption equilibrium of AG1478 to AuNPs. We then used transmission electron microscopy to find internalization rates of AuNP alone and AuNP+AG1478; we found that intracellular uptake of AuNP alone and AuNP+AG1478 did not significantly differ. We compared cell numbers, proliferation, apoptosis, and migration between control cells and those treated with or without 60 nm AuNP (1.0 nM), AG1478 (0.5
M), and irradiation (4 Gy). We found that AuNP+AG1478 inhibited proliferation more than AG1478 alone; the combination of irradiation+AuNP+AG1478 significantly reduced total cell numbers compared with the combination of irradiation+AuNP; AuNP+AG1478 increased apoptotic reaction to irradiation; the combinations of AuNP+AG1478 and irradiation+AuNP induced more apoptosis than AG1478+irradiation. Whereas AuNP+AG1478 enhanced cytotoxicity in human HNSCC cells by inhibiting proliferation, irradiation+AuNP enhanced cytotoxicity by inducing apoptosis.


EGFR inhibitor AG1478 blocks the formation of 3D structures mainly through ERK signaling pathway in Matrigel-induced 3D reconstruction of eccrine sweat gland-like structures

Liyun Chen, Lijie Du, Lei Zhang, Sitian Xie, Xiang Zhang, Haihong Li
PMID: 32219645   DOI: 10.1007/s10735-020-09869-6

Abstract

EGFR signaling plays important roles in the development of eccrine sweat glands. We previously demonstrate that Matrigel induces eccrine sweat gland cells to reconstruct the three-dimensional (3D) structures of eccrine sweat glands, but the mechanisms are still unknown. In the study, eccrine sweat gland cells were cultured within a 3D Matrigel, and EGFR inhibitor AG1478, or MEK1/2 inhibitor U0126, were added to the medium respectively. The morphology of the 3D-reconstructed eccrine sweat gland-like structures was observed, the localization of phospho-EGFR was detected, and protein levels of EGFR, phospho-EGFR, phospho-JAK, phospho-AKT and phospho-ERK were examined. The results showed that cells treatment with AG1478 from Day 0 of 3D cultures blocked formation of spheroid-like structures. AG1478 administration caused reduced phospho-EGFR, concomitant with downregulation of phospho-ERK1/2, but not phospho-JAK or phospho-AKT. Phospho-EGFR and phospho-ERK were reduced, and only a small number of 3D-structures were formed following treatment with U0126. We conclude that EGFR plays important roles in Matrigel-induced 3D structures of eccrine sweat gland-like structures, and ERK1/2 signaling is responsible, at least in part, for the effect of EGFR.


TNF-α-induced sympathetic excitation requires EGFR and ERK1/2 signaling in cardiovascular regulatory regions of the forebrain

Shun-Guang Wei, Yang Yu, Robert B Felder
PMID: 33337962   DOI: 10.1152/ajpheart.00606.2020

Abstract

Peripherally or centrally administered TNF-α elicits a prolonged sympathetically mediated pressor response, but the underlying molecular mechanisms are unknown. Activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in cardiovascular regions of the brain has recently been recognized as a key mediator of sympathetic excitation, and ERK1/2 signaling is induced by activation of epidermal growth factor receptor (EGFR) tyrosine kinase activity. The present study examined the role of EGFR and ERK1/2 signaling in the sympathetic response to TNF-α. In urethane-anesthetized rats, intracarotid artery injection of TNF-α increased phosphorylation of EGFR and ERK1/2 in the subfornical organ (SFO) and the hypothalamic paraventricular nucleus (PVN); upregulated the gene expression of excitatory mediators in SFO and PVN; and increased blood pressure (BP), heart rate (HR), and renal sympathetic nerve activity (RSNA). A continuous intracerebroventricular infusion of the selective EGFR tyrosine kinase inhibitor AG1478 or the ERK1/2 inhibitor PD98059 significantly attenuated these responses. Bilateral PVN microinjections of TNF-α also increased phosphorylated ERK1/2 and the gene expression of excitatory mediators in PVN, along with increases in BP, HR, and RSNA, and these responses were substantially reduced by prior bilateral PVN microinjections of AG1478. These results identify activation of EGFR in cardiovascular regulatory regions of the forebrain as an important molecular mediator of TNF-α-driven sympatho-excitatory responses and suggest that EGFR activation of the ERK1/2 signaling pathway plays an essential role. These mechanisms likely contribute to sympathetic excitation in pathophysiological states like heart failure and hypertension, in which circulating and brain TNF-α levels are increased.
Proinflammatory cytokines contribute to the augmented sympathetic nerve activity in hypertension and heart failure, but the central mechanisms involved are largely unknown. The present study reveals that TNF-α transactivates EGFR in the subfornical organ and the hypothalamic paraventricular nucleus to initiate ERK1/2 signaling, upregulate the gene expression of excitatory mediators, and increase sympathetic nerve activity. These findings identify EGFR as a gateway to sympathetic excitation and a potential target for intervention in cardiovascular disease states.


Epidermal Growth Factor Stimulates Transforming Growth Factor-Beta Receptor Type II Expression In Corneal Epithelial Cells

Daisy Y Shu, Audrey E K Hutcheon, James D Zieske, Xiaoqing Guo
PMID: 31147562   DOI: 10.1038/s41598-019-42969-2

Abstract

We previously demonstrated that inhibition of epidermal growth factor receptor (EGFR) slowed corneal epithelial migration. Here we examine the effect of EGF on transforming growth factor-beta receptor II (TGF-βRII) in a corneal wound-healing model and primary human corneal epithelial cells (pHCE). Corneal debridement wounds were made and allowed to heal ± Tyrphostin AG1478 (EGFR inhibitor), and assayed for EGFR activation and EGFR and TGF-βRII localization. Primary HCE were treated with EGF ± U0126 (MEK inhibitor) and assayed for TGF-βRII expression. EGFR activation was maximal 15 minutes after wounding and localized in the migrating epithelial cells. TGF-βRII localization was also observed in the migrating epithelium and was reduced when EGFR was blocked. When pHCE were treated with EGF for 6 hours, the cells produced enhanced levels of TGF-βRII, which was blocked by U0126. Downstream signaling pathways of MEK (p38
and ERK1/2
) were then examined, and TGF-β1 and EGF were found to have differential effects on the phosphorylation of p38 and ERK1/2, with TGF-β1 upregulating p-p38 but not pERK1/2 and EGF upregulating pERK1/2 but not p-p38. Taken together, these data indicate that EGF stimulates TGF-βRII through ERK1/2 and EGFR signaling, suggesting interplay between EGF- and TGF-β-signaling pathways during corneal wound repair.


Pulmonary fibrosis distal airway epithelia are dynamically and structurally dysfunctional

Ian T Stancil, Jacob E Michalski, Duncan Davis-Hall, Hong Wei Chu, Jin-Ah Park, Chelsea M Magin, Ivana V Yang, Bradford J Smith, Evgenia Dobrinskikh, David A Schwartz
PMID: 34315881   DOI: 10.1038/s41467-021-24853-8

Abstract

The airway epithelium serves as the interface between the host and external environment. In many chronic lung diseases, the airway is the site of substantial remodeling after injury. While, idiopathic pulmonary fibrosis (IPF) has traditionally been considered a disease of the alveolus and lung matrix, the dominant environmental (cigarette smoking) and genetic (gain of function MUC5B promoter variant) risk factor primarily affect the distal airway epithelium. Moreover, airway-specific pathogenic features of IPF include bronchiolization of the distal airspace with abnormal airway cell-types and honeycomb cystic terminal airway-like structures with concurrent loss of terminal bronchioles in regions of minimal fibrosis. However, the pathogenic role of the airway epithelium in IPF is unknown. Combining biophysical, genetic, and signaling analyses of primary airway epithelial cells, we demonstrate that healthy and IPF airway epithelia are biophysically distinct, identifying pathologic activation of the ERBB-YAP axis as a specific and modifiable driver of prolongation of the unjammed-to-jammed transition in IPF epithelia. Furthermore, we demonstrate that this biophysical state and signaling axis correlates with epithelial-driven activation of the underlying mesenchyme. Our data illustrate the active mechanisms regulating airway epithelial-driven fibrosis and identify targets to modulate disease progression.


Expression and pharmacological inhibition of TrkB and EGFR in glioblastoma

Kelly V Pinheiro, Amanda Thomaz, Bárbara Kunzler Souza, Victoria Anne Metcalfe, Natália Hogetop Freire, André Tesainer Brunetto, Caroline Brunetto de Farias, Mariane Jaeger, Victorio Bambini, Christopher G S Smith, Lisa Shaw, Rafael Roesler
PMID: 32862352   DOI: 10.1007/s11033-020-05739-2

Abstract

A member of the Trk family of neurotrophin receptors, tropomyosin receptor kinase B (TrkB, encoded by the NTRK2 gene) is an increasingly important target in various cancer types, including glioblastoma (GBM). EGFR is among the most frequently altered oncogenes in GBM, and EGFR inhibition has been tested as an experimental therapy. Functional interactions between EGFR and TrkB have been demonstrated. In the present study, we investigated the role of TrkB and EGFR, and their interactions, in GBM. Analyses of NTRK2 and EGFR gene expression from The Cancer Genome Atlas (TCGA) datasets showed an increase in NTRK2 expression in the proneural subtype of GBM, and a strong correlation between NTRK2 and EGFR expression in glioma CpG island methylator phenotype (G-CIMP+) samples. We showed that when TrkB and EGFR inhibitors were combined, the inhibitory effect on A172 human GBM cells was more pronounced than when either inhibitor was given alone. When U87MG GBM cells were xenografted into the flank of nude mice, tumor growth was delayed by treatment with TrkB and EGFR inhibitors, given alone or combined, only at specific time points. Intracranial GBM growth in mice was not significantly affected by drug treatments. Our findings indicate that correlations between NTRK2 and EGFR expression occur in specific GBM subgroups. Also, our results using cultured cells suggest for the first time the potential of combining TrkB and EGFR inhibition for the treatment of GBM.


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